Cas no 1154253-51-6 ((3-bromophenyl)methyl(2-ethoxyethyl)amine)

(3-bromophenyl)methyl(2-ethoxyethyl)amine 化学的及び物理的性質
名前と識別子
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- Benzenemethanamine, 3-bromo-N-(2-ethoxyethyl)-
- (3-bromophenyl)methyl(2-ethoxyethyl)amine
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- インチ: 1S/C11H16BrNO/c1-2-14-7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,2,6-7,9H2,1H3
- InChIKey: HNENKQTWRXWWIB-UHFFFAOYSA-N
- ほほえんだ: C1(CNCCOCC)=CC=CC(Br)=C1
(3-bromophenyl)methyl(2-ethoxyethyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370278-1g |
n-(3-Bromobenzyl)-2-ethoxyethan-1-amine |
1154253-51-6 | 95% | 1g |
¥17006.00 | 2024-08-09 | |
Enamine | EN300-166468-0.05g |
[(3-bromophenyl)methyl](2-ethoxyethyl)amine |
1154253-51-6 | 0.05g |
$612.0 | 2023-02-17 | ||
Enamine | EN300-166468-2.5g |
[(3-bromophenyl)methyl](2-ethoxyethyl)amine |
1154253-51-6 | 2.5g |
$1428.0 | 2023-02-17 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01004757-5g |
[(3-Bromophenyl)methyl](2-ethoxyethyl)amine |
1154253-51-6 | 95% | 5g |
¥5656.0 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370278-250mg |
n-(3-Bromobenzyl)-2-ethoxyethan-1-amine |
1154253-51-6 | 95% | 250mg |
¥18090.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370278-100mg |
n-(3-Bromobenzyl)-2-ethoxyethan-1-amine |
1154253-51-6 | 95% | 100mg |
¥16127.00 | 2024-08-09 | |
Enamine | EN300-166468-10.0g |
[(3-bromophenyl)methyl](2-ethoxyethyl)amine |
1154253-51-6 | 10.0g |
$3131.0 | 2023-02-17 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01004757-1g |
[(3-Bromophenyl)methyl](2-ethoxyethyl)amine |
1154253-51-6 | 95% | 1g |
¥1953.0 | 2023-03-01 | |
Enamine | EN300-166468-50mg |
[(3-bromophenyl)methyl](2-ethoxyethyl)amine |
1154253-51-6 | 50mg |
$348.0 | 2023-09-21 | ||
Enamine | EN300-166468-2500mg |
[(3-bromophenyl)methyl](2-ethoxyethyl)amine |
1154253-51-6 | 2500mg |
$810.0 | 2023-09-21 |
(3-bromophenyl)methyl(2-ethoxyethyl)amine 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
(3-bromophenyl)methyl(2-ethoxyethyl)amineに関する追加情報
Recent Advances in the Study of (3-bromophenyl)methyl(2-ethoxyethyl)amine (CAS: 1154253-51-6) in Chemical Biology and Pharmaceutical Research
The compound (3-bromophenyl)methyl(2-ethoxyethyl)amine (CAS: 1154253-51-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromophenyl and ethoxyethylamine functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of the synthetic pathway for (3-bromophenyl)methyl(2-ethoxyethyl)amine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and purity of the compound. This advancement is critical for scaling up production for preclinical and clinical studies. The study also highlighted the compound's stability under various physiological conditions, which is a crucial factor for its potential use in drug development.
Pharmacological investigations have revealed that (3-bromophenyl)methyl(2-ethoxyethyl)amine exhibits notable activity as a modulator of certain neurotransmitter systems. Specifically, it has been shown to interact with serotonin and dopamine receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders. A recent in vitro study demonstrated its ability to selectively bind to 5-HT2A receptors, which are implicated in conditions such as depression and schizophrenia. These findings were further supported by in vivo models, where the compound exhibited anxiolytic and antidepressant-like effects.
In addition to its neurological applications, (3-bromophenyl)methyl(2-ethoxyethyl)amine has also been explored for its anticancer properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound induces apoptosis in certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR cascade, which is often dysregulated in cancer. These findings position the compound as a potential candidate for further development as an anticancer agent.
Despite these promising results, challenges remain in the development of (3-bromophenyl)methyl(2-ethoxyethyl)amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the compound's unique chemical structure and multifaceted pharmacological profile make it a compelling subject for ongoing research. As the scientific community continues to explore its potential, (3-bromophenyl)methyl(2-ethoxyethyl)amine may well emerge as a key player in the next generation of pharmaceuticals.
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